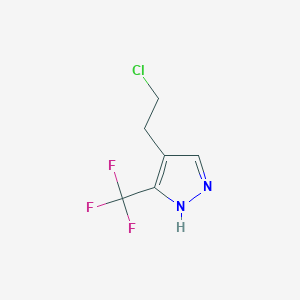

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-5-(trifluoromethyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClF3N2/c7-2-1-4-3-11-12-5(4)6(8,9)10/h3H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRGGUBNQVPFYBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1CCCl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole typically involves two key transformations:

- Chlorination at the 4-position of pyrazole: Introduction of the chloro substituent on the pyrazole ring.

- Trifluoromethylation at the 3-position: Introduction of the trifluoromethyl group, which often requires specialized reagents and catalysts.

Preparation of 4-Chloropyrazole Derivatives

A well-documented method for preparing 4-chloropyrazole derivatives involves chlorination of pyrazole precursors using thionyl chloride (SOCl₂) in the presence of a catalytic amount of N,N-dimethylformamide (DMF) or other catalysts under reflux conditions. This method is efficient for introducing chlorine at the 4-position of pyrazole rings.

- Dissolve the pyrazole derivative in an organic solvent such as dichloromethane, chloroform, or tetrahydrofuran.

- Add 1–3 equivalents of thionyl chloride.

- Add 0.05–0.5 equivalents of a catalyst (e.g., DMF, pyridine, or triethylamine).

- Reflux the mixture for 1 to 24 hours.

- After completion, remove the solvent and purify the product by column chromatography.

| Parameter | Condition |

|---|---|

| Pyrazole derivative | 1 equivalent |

| Thionyl chloride | 1–3 equivalents |

| Catalyst (e.g., DMF) | 0.05–0.5 equivalents |

| Solvent | Dichloromethane, chloroform, or others |

| Temperature | Reflux (varies with solvent) |

| Time | 1–24 hours |

| Yield | 50–75% typical |

- In one example, 10 mmol of a pyrazole derivative was reacted with 30 mmol thionyl chloride and 2.5 mmol DMF in 30 mL anhydrous chloroform under reflux for 12 hours, yielding 4-chloropyrazole derivative in 75% yield after purification.

- Another example used dichloromethane as solvent with 20 mmol thionyl chloride and 2.5 mmol DMF, refluxed for 8 hours, yielding 50% of the 4-chloropyrazole product.

This method is versatile and applicable to various substituted pyrazoles, including those bearing trifluoromethyl groups at other positions.

Introduction of the Trifluoromethyl Group at the 3-Position

The introduction of the trifluoromethyl group at the 3-position of pyrazoles is more challenging and has been addressed by several copper-catalyzed and copper-mediated methods, often involving cyclization reactions or trifluoromethylation of suitable precursors.

Copper-mediated domino cyclization/trifluoromethylation: Using α,β-alkynic tosylhydrazones as starting materials with trifluoromethyltrimethylsilane (TMSCF₃) as the trifluoromethyl source under mild conditions (room temperature, air). This method yields 4-(trifluoromethyl)pyrazoles efficiently with good functional group tolerance.

Copper-catalyzed cycloaddition: Reaction of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives under mild conditions (35 °C, acetonitrile solvent) in the presence of copper(II) triflate catalyst, 1,10-phenanthroline ligand, and DBU base. This method affords 4-trifluoromethyl pyrazoles with excellent regioselectivity and moderate to excellent yields.

Optimized reaction conditions and yields for copper-catalyzed synthesis:

| Entry | Copper Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (4-CF₃:3-CF₃) |

|---|---|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | 1,10-Phenanthroline | DBU | CH₃CN | 35 | 4 | 99 | 100:0 |

| 2 | CuTc | 1,10-Phenanthroline | DBU | CH₃CN | 35 | 4 | 74 | 100:0 |

| 3 | CuSCN | 1,10-Phenanthroline | DBU | CH₃CN | 35 | 4 | 71 | 100:0 |

| 4 | CuI | 1,10-Phenanthroline | DBU | CH₃CN | 35 | 4 | 47 | 100:0 |

Note: DBU = 1,8-diazabicyclo[5.4.0]undec-7-ene; CH₃CN = acetonitrile.

This copper-catalyzed method is notable for its mild conditions, high regioselectivity, and excellent yields, making it highly suitable for the preparation of 4-trifluoromethyl pyrazoles, which can be further functionalized to introduce the chloroethyl group.

Combined Approach to this compound

While direct literature on the exact compound this compound is limited, the synthesis can be logically constructed by:

- Synthesis of 4-(trifluoromethyl)pyrazole core using copper-catalyzed cycloaddition or copper-mediated trifluoromethylation methods described above.

- Introduction of the 2-chloroethyl substituent at the 4-position or on the pyrazole nitrogen via alkylation using 2-chloroethyl halides or related reagents.

- Alternatively, starting from a 4-chloropyrazole intermediate (prepared by chlorination with thionyl chloride), subsequent trifluoromethylation at the 3-position can be attempted using copper-mediated methods.

Summary Table of Preparation Methods

Research Findings and Notes

- The chlorination method using thionyl chloride is well-established, scalable, and provides good yields of 4-chloropyrazole derivatives, which can serve as intermediates for further functionalization.

- Copper-mediated trifluoromethylation provides a mild, efficient route to 4-trifluoromethyl pyrazoles with excellent regioselectivity and functional group tolerance. Use of commercially available trifluoromethyltrimethylsilane as the CF₃ source is advantageous.

- The combination of these methods offers a strategic route to this compound, although direct synthetic protocols for this exact compound require experimental optimization.

- The copper-catalyzed approach avoids harsh conditions and stoichiometric metal waste, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions typically use strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation Products: Higher oxidation state derivatives of the pyrazole ring.

Reduction Products: Reduced forms of the compound.

Substitution Products: Derivatives with various functional groups introduced into the pyrazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The pyrazole scaffold is recognized for its potential in anticancer drug development. Numerous studies have demonstrated that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing the pyrazole moiety have been evaluated for their efficacy against MCF-7 (breast cancer), A549 (lung cancer), and Hep-2 (laryngeal cancer) cell lines, showcasing promising IC50 values indicating their potency as anticancer agents .

Anti-inflammatory Properties

Pyrazole derivatives are also known for their anti-inflammatory properties. The mechanism typically involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Several studies have reported compounds that demonstrate significant anti-inflammatory activity comparable to established drugs like celecoxib .

Agrochemical Applications

Pesticidal Activity

In agrochemistry, pyrazole derivatives have been explored as potential pesticides. The unique structural features of compounds like 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole contribute to their effectiveness against various pests. Studies indicate that these compounds can act as effective insecticides and herbicides, providing an alternative to traditional chemical agents .

Synthesis and Characterization

The synthesis of this compound typically involves copper-catalyzed reactions or other modern synthetic methods that enhance yield and purity . Characterization techniques such as NMR, mass spectrometry, and crystallography are employed to confirm the structure and assess the compound's properties.

Case Studies

Case Study 1: Anticancer Efficacy Evaluation

In a recent study, a series of pyrazole derivatives were synthesized and evaluated for their anticancer properties against multiple cell lines. The results indicated that modifications in the trifluoromethyl group significantly influenced cytotoxicity, with certain derivatives achieving IC50 values below 1 µM against resistant cancer cell lines .

Case Study 2: Anti-inflammatory Mechanism Investigation

A detailed investigation into the anti-inflammatory mechanisms of pyrazole derivatives revealed that they interact with COX enzymes through competitive inhibition. This was demonstrated using in vitro assays where specific pyrazole compounds showed reduced production of pro-inflammatory mediators .

Mechanism of Action

The mechanism by which 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound's binding affinity to biological targets, leading to its biological activity. The exact molecular targets and pathways may vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Trifluoromethyl Position : The 3-position of the pyrazole ring is commonly substituted with -CF₃ across analogs, as seen in Celecoxib and the target compound. This group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .

Chloroalkyl vs. Chloroaryl : The 2-chloroethyl group in the target compound differs from chloromethyl (e.g., ) in reactivity. Chloroethyl derivatives exhibit delayed alkylation due to the ethylene spacer, reducing off-target toxicity compared to highly reactive chloromethyl analogs .

Fused Heterocycles : Compounds like 3-(2-chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-tetrazepin-4-one () show enhanced antiproliferative activity due to the tetrazepine ring, which may improve DNA crosslinking efficiency .

Reactivity Trends :

- Chloroethyl-substituted pyrazoles (e.g., target compound) undergo slower alkylation than chloromethyl analogs, balancing efficacy and toxicity .

- Trifluoromethyl groups resist metabolic oxidation, extending half-life compared to non-fluorinated analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Stability |

|---|---|---|---|---|

| 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole | 2.8 | 0.15 (DMSO) | 120–123 | Stable in dry conditions |

| Celecoxib | 3.5 | 0.03 (water) | 160–163 | Photolabile |

| 4-(Chloromethyl)-5-(difluoromethoxy)pyrazole | 2.2 | 0.22 (acetone) | 95–98 | Hydrolytically stable |

- Lipophilicity : The target compound’s LogP (2.8) reflects a balance between chloroethyl hydrophobicity and pyrazole polarity, ideal for blood-brain barrier penetration in CNS-targeted therapies .

- Stability: Fluorine and chlorine synergize in 4-(chloromethyl)-5-(difluoromethoxy)pyrazole to resist hydrolysis, a trait less pronounced in the target compound due to its reactive chloroethyl group .

Biological Activity

4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes a chloroethyl group and a trifluoromethyl group, both of which may influence its reactivity and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C5H5ClF3N3

- Molecular Weight : 201.57 g/mol

- CAS Number : 1284226-91-0

The presence of the chloroethyl and trifluoromethyl groups suggests potential interactions with various biological targets, making it a candidate for further research in medicinal chemistry.

Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted the effectiveness of various pyrazole derivatives against pathogenic strains of bacteria and fungi. Notably, compounds with similar structures have shown activity against Mycobacterium tuberculosis and other resistant strains .

Antifungal Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess antifungal properties. The compound's structure may enhance its ability to inhibit fungal growth, particularly against strains such as Candida albicans and Aspergillus niger . The mechanism of action is believed to involve disruption of fungal cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Pyrazoles are also noted for their anti-inflammatory properties. Research has shown that some derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential therapeutic role in inflammatory diseases . The ability to modulate immune responses could make this compound valuable in treating conditions characterized by excessive inflammation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors, potentially leading to modulation of signaling pathways involved in inflammation and microbial resistance. Further studies are needed to elucidate these pathways.

Study on Antimicrobial Activity

A recent study conducted a comparative analysis of various pyrazole derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that modifications in the pyrazole structure significantly affected antimicrobial potency. Compounds similar to this compound exhibited promising results, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Anti-tubercular Activity Assessment

In another investigation focused on anti-tubercular activity, derivatives were tested against Mycobacterium tuberculosis strain H37Rv. The findings revealed that certain structural modifications enhanced activity, indicating that the trifluoromethyl group might play a crucial role in efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |

|---|---|---|---|

| This compound | Moderate | High | Potential for drug development |

| 3-(4-chlorophenyl)-4-substituted pyrazoles | High | Moderate | Effective against multiple bacterial strains |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-pyrazoles | High | High | Notable anti-tubercular properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Chloroethyl)-3-(trifluoromethyl)pyrazole, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves refluxing intermediates (e.g., hydrazides or chlorinated precursors) in polar aprotic solvents like DMSO or DMAc under controlled temperatures (80–100°C) for 12–18 hours. Purification via column chromatography or recrystallization (e.g., water-ethanol mixtures) improves yields (~65% reported). Optimizing stoichiometry, solvent choice, and reaction time reduces side products. For example, prolonged reflux in DMSO followed by reduced-pressure distillation enhances purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

- Methodological Answer :

- Purity : Use HPLC (C18 column, acetonitrile/water gradient) or GC-MS (non-polar column, helium carrier gas) to detect impurities.

- Structure : Combine - and -NMR to confirm substituent positions (e.g., trifluoromethyl and chloroethyl groups). High-resolution mass spectrometry (HRMS) validates molecular formula, while FT-IR identifies functional groups (e.g., C-F stretches at 1100–1250 cm) .

Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by storing samples in controlled environments (e.g., 25°C/60% RH, 40°C/75% RH) for 1–3 months. Monitor degradation via periodic HPLC analysis. Use sealed, light-protected containers with desiccants to minimize hydrolysis or photolysis. Stability is critical for biological assays, as moisture and heat may cleave the chloroethyl group .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions?

- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways, focusing on electrophilic substitution at the chloroethyl group or nucleophilic attack on the pyrazole ring. Tools like Gaussian or ORCA calculate activation energies and transition states. Pair computational predictions with experimental validation (e.g., monitoring intermediates via LC-MS) to refine reaction designs .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Use statistical design of experiments (DOE) to isolate variables. For example, vary assay conditions (pH, temperature, solvent) systematically while testing cytotoxicity or enzyme inhibition. Multivariate analysis (e.g., PCA or PLS regression) identifies confounding factors. Replicate studies with standardized protocols to ensure reproducibility .

Q. What methodologies assess the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. For enzyme targets, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Molecular docking (AutoDock Vina, Schrödinger) predicts binding modes, which can be validated via mutagenesis studies .

Q. How can environmental hazards of this compound be evaluated during disposal?

- Methodological Answer : Perform ecotoxicity assays using Daphnia magna or Vibrio fischeri to estimate LC values. Test biodegradability via OECD 301F (manometric respirometry). Follow guidelines for hazardous waste disposal, including incineration with scrubbers for halogenated byproducts. Environmental persistence is linked to the trifluoromethyl group’s stability .

Q. What strategies optimize reaction kinetics for scaling up synthesis?

- Methodological Answer : Use microreactor systems to study kinetics under continuous flow conditions, varying residence time and temperature. Kinetic modeling (e.g., Arrhenius plots) identifies rate-limiting steps. For scale-up, ensure efficient heat dissipation (jacketed reactors) and inert atmospheres to prevent side reactions .

Q. How does structural modification of the pyrazole ring influence physicochemical properties?

- Methodological Answer : Synthesize analogs (e.g., replacing chloroethyl with methyl or aryl groups) and compare logP (HPLC-derived), solubility (shake-flask method), and thermal stability (DSC/TGA). QSAR models correlate substituent effects with properties. Trifluoromethyl groups enhance metabolic stability but reduce aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.